Bendamustine
Bendamustine
Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal.
Bendamustine is a bifunctional mechlorethamine derivative with alkylating and antimetabolite activities. Although the exact mechanism of action of bendamustine is unknown, this agent appears to alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and eventually the induction of apoptosis.
Bendamustine is a member of benzimidazoles.
Bendamustine is a bifunctional mechlorethamine derivative with alkylating and antimetabolite activities. Although the exact mechanism of action of bendamustine is unknown, this agent appears to alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and eventually the induction of apoptosis.
Bendamustine is a member of benzimidazoles.
Brand Name:
Vulcanchem
CAS No.:
16506-27-7
VCID:
VC0091647
InChI:
InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)
SMILES:
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
Molecular Formula:
C16H21Cl2N3O2
Molecular Weight:
358.3 g/mol
Bendamustine
CAS No.: 16506-27-7
Main Products
VCID: VC0091647
Molecular Formula: C16H21Cl2N3O2
Molecular Weight: 358.3 g/mol
CAS No. | 16506-27-7 |
---|---|
Product Name | Bendamustine |
Molecular Formula | C16H21Cl2N3O2 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Standard InChI | InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23) |
Standard InChIKey | YTKUWDBFDASYHO-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
Canonical SMILES | CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
Description | Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal. Bendamustine is a bifunctional mechlorethamine derivative with alkylating and antimetabolite activities. Although the exact mechanism of action of bendamustine is unknown, this agent appears to alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and eventually the induction of apoptosis. Bendamustine is a member of benzimidazoles. |
Related CAS | 3543-75-7 (hydrochloride) |
Synonyms | endamustin bendamustine bendamustine hydrochloride Cytostasan Hydrochloride, Bendamustine IMET 3393 Ribomustin Treanda Zimet 3393 |
Vapor Pressure | 1.3X10-11 mm Hg at 25 °C (est) |
PubChem Compound | 65628 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume